

Avizafone: A Technical Guide to the Water-Soluble Prodrug of Diazepam

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine diazepam.[1][2] Developed to overcome the poor aqueous solubility of diazepam, **avizafone** allows for more versatile formulations, particularly for rapid administration routes like intramuscular injection and intranasal delivery.[3][4] This technical guide provides a comprehensive overview of **avizafone**, including its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Chemical Properties and Structure

Avizafone is chemically designated as (2S)-2,6-diamino-N-{[(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide.[1][5] It is a dipeptide-based molecule, specifically a L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, which links a hydrophilic amino acid moiety to the diazepam precursor.[6] This conjugation is key to its enhanced water solubility.[6]



Property	Property Value	
IUPAC Name	(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide	[5][7]
Synonyms	Pro-diazepam, Avizafonum	[7][8]
CAS Number	65617-86-9	[1]
Molecular Formula	C22H27CIN4O3	[1][7]
Molecular Weight	430.9 g/mol	[1][5]

The synthesis of **avizafone** typically involves a two-step process.[6][9] The initial step is the reaction between 5-chloro-2-methyl-aminobenzophenone, a precursor to the diazepam structure, and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid, a protected lysine-glycine dipeptide.[6][9] This is followed by a deprotection step to yield the final **avizafone** compound.[6] The S-configuration of the amino acid residue is crucial for its recognition by the converting enzymes.[6]

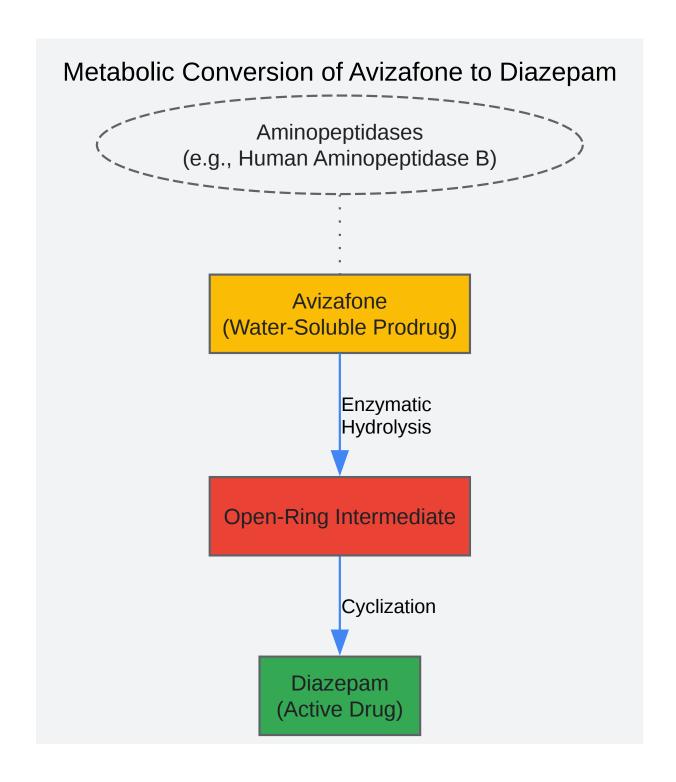
Mechanism of Action: Enzymatic Conversion to Diazepam

Avizafone itself is biologically inactive.[6] Its therapeutic effects are exerted after its conversion to the active drug, diazepam.[3] This bioactivation is a rapid process mediated by enzymatic hydrolysis in the blood and liver.[3][8][10] Aminopeptidases are the primary enzymes responsible for this conversion.[6][8]

The metabolic cascade involves the enzymatic cleavage of the peptide bond, releasing the active diazepam molecule.[6] Human aminopeptidase B has been identified as a key enzyme in this process.[6] The mechanism involves hydrolysis to form an open-ring intermediate, which then cyclizes to form diazepam.[4][6]

Below is a diagram illustrating the metabolic conversion pathway of **avizafone**.





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Metabolic pathway of Avizafone.



Pharmacokinetics

The primary advantage of **avizafone** lies in its pharmacokinetic profile, which allows for rapid achievement of therapeutic diazepam concentrations.

Human Pharmacokinetic Data

A clinical study in healthy volunteers demonstrated that intramuscular injection of **avizafone** leads to a faster onset and higher maximum plasma concentration (Cmax) of diazepam compared to the intramuscular injection of diazepam itself.[11][12]

Parameter	Avizafone (20 mg, IM)	Diazepam (11.3 mg, IM)	Source
Diazepam Cmax	231 ng/mL	148 ng/mL	[11][12]
Time to Cmax	Faster with Avizafone	Slower	[11][12]
AUC	Equal	Equal	[11][12]

Preclinical Pharmacokinetic Data (Rats)

Studies in rats investigating intranasal co-administration of **avizafone** with the converting enzyme human aminopeptidase B have shown rapid and complete absorption of diazepam.[13]

Avizafone Dose (equivalent to Diazepam)	Bioavailability	Cmax	Time to Cmax	Source
0.500 mg/kg	77.8% ± 6.0%	71.5 ± 9.3 ng/mL	5 minutes	[2][13]
1.00 mg/kg	112% ± 10%	388 ± 31 ng/mL	8 minutes	[2][13]
1.50 mg/kg	114% ± 7%	355 ± 187 ng/mL	5 minutes	[2][13]

Enzymatic Conversion Kinetics



The kinetics of **avizafone** conversion have been studied using various enzymes. For instance, the conversion by Aspergillus oryzae protease has been characterized, providing insights into the rate of diazepam formation.[4][6]

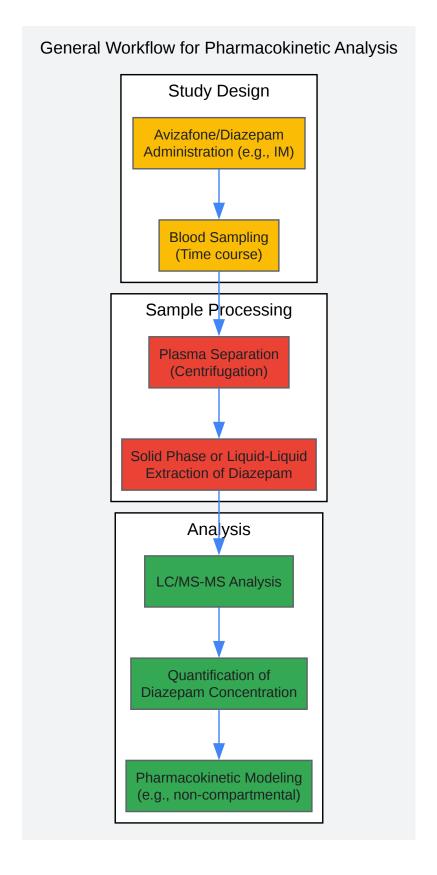
Enzyme	Km	Vmax	Source
Aspergillus oryzae protease	1,501 ± 232 μM	1,369 ± 94 μM/s	[6][14]

Experimental Protocols Quantification of Diazepam in Plasma

A common methodology for quantifying plasma concentrations of diazepam following **avizafone** administration involves a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[11][12]

Below is a generalized workflow for such an experiment.





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Workflow for pharmacokinetic studies.



Protocol Steps:

- Study Design: An open, randomized, single-dose, cross-over design is often employed.[11]
 [12]
- Drug Administration: Subjects receive intramuscular injections of avizafone or diazepam.[11]
 [12]
- Blood Sampling: Blood samples are collected at predetermined time points post-injection.
- Plasma Separation: Plasma is separated from whole blood by centrifugation.
- Extraction: Diazepam is extracted from the plasma matrix using techniques like solid-phase extraction or liquid-liquid extraction.
- LC/MS-MS Analysis: The extracted samples are analyzed using a validated LC/MS-MS method to determine the concentration of diazepam.
- Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using noncompartmental and/or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11][12]

In Vitro Permeability Studies

To assess the potential for intranasal delivery, in vitro permeability studies are conducted using cell monolayers, such as Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, which serve as a model for the nasal epithelium.[15]

Protocol Steps:

- Cell Culture: MDCKII-wt cells are cultured on permeable supports until a confluent monolayer is formed.
- Integrity Check: The integrity of the cell monolayer is verified by measuring transepithelial electrical resistance (TEER) and using permeability markers like lucifer yellow.[15]
- Drug Application: A solution containing avizafone and a converting enzyme (e.g., Aspergillus oryzae protease) is applied to the apical side of the cell monolayer.[15]



- Sampling: Samples are collected from the basolateral side at various time points.
- Concentration Measurement: The concentration of diazepam that has permeated through the monolayer is measured using HPLC.[15]
- Flux Calculation: The flux of diazepam across the cell monolayer is calculated to determine the permeability.

Therapeutic Applications and Research

Avizafone has been primarily researched as a rapid-acting anticonvulsant and an antidote for organophosphate nerve agent poisoning, where quick intramuscular administration is crucial.[3] [8] Its enhanced water solubility makes it suitable for use in auto-injectors, often in combination with other antidotes like atropine and pralidoxime.[11][12]

Furthermore, the co-administration of **avizafone** with a converting enzyme is being investigated as a novel approach for rapid intranasal delivery of diazepam for the treatment of seizure emergencies like status epilepticus.[4][6] This method aims to generate supersaturated solutions of diazepam in situ, thereby increasing the driving force for permeation across the nasal mucosa.[4]

Conclusion

Avizafone represents a significant advancement in the formulation and delivery of diazepam. Its nature as a water-soluble prodrug allows for rapid and efficient administration, leading to a faster onset of therapeutic action compared to conventional diazepam formulations. The ongoing research into novel delivery systems, such as intranasal co-administration with converting enzymes, highlights the potential of avizafone to improve the management of acute seizures and chemical agent exposure. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the clinical and formulation science applications of avizafone.

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References

- 1. sarms4muscle.com [sarms4muscle.com]
- 2. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. Avizafone Wikipedia [en.wikipedia.org]
- 4. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avizafone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Avizafone Dihydrobromide Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 7. Avizafone | C22H27ClN4O3 | CID 71968 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tripsitter.com [tripsitter.com]
- 9. Buy Avizafone (EVT-261085) | 65617-86-9 [evitachem.com]
- 10. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 11. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies PubMed [pubmed.ncbi.nlm.nih.gov]
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